2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-cyclopropyl-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECCQUPXBTGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). One common method involves the reaction of 2-cyclopropylpyridine with an appropriate imidazole derivative in the presence of a strong base, such as potassium tert-butoxide, followed by methylation using methyl iodide[{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Kinase Inhibition
One of the most notable applications of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is its role as a kinase inhibitor. Kinases are crucial in numerous cellular processes, and their dysregulation is often implicated in cancer and other diseases. The compound has been identified as a potent inhibitor of several Src family kinases (SFKs), which are associated with glioblastoma multiforme (GBM) treatment. Studies have shown that derivatives of this compound can effectively inhibit SFK activity in submicromolar concentrations, demonstrating antiproliferative effects on GBM cell lines such as U87 and T98G .
Anti-inflammatory Properties
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit anti-inflammatory effects. For instance, compounds derived from this scaffold have been studied for their ability to inhibit inflammatory responses in human retinal pigment epithelial cells. These compounds modulate pathways involving transcription factors like Nrf2 and NF-κB, which are significant in the regulation of oxidative stress and inflammation .
Cytotoxic Activity
The compound has shown notable cytotoxic activity against various cancer cell lines by selectively inhibiting kinase activities essential for tumor growth and survival. Its structural characteristics allow it to bind effectively to ATP binding sites in kinases, making it a promising candidate for further development as an anticancer agent .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including regioselective C–H arylation techniques that allow for efficient functionalization at the C2 position of the imidazo[4,5-b]pyridine scaffold. This method facilitates the development of more complex derivatives with enhanced biological activity .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism by which 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
3H-Imidazo[4,5-c]pyridine Derivatives
- GLPG3667 (9) : A TYK2-selective inhibitor derived via scaffold hopping from 3H-imidazo[4,5-c]pyridine-based dual JAK1/TYK2 inhibitors. Key modifications include replacing the [4,5-c] core with a [4,5-b] scaffold, which improved TYK2 selectivity by altering interactions with the kinase's hydrophobic pocket (21-fold selectivity increase in matched pairs) .
- Compound 11 (3H-imidazo[4,5-b]pyridine) : Exhibits enhanced metabolic stability and selectivity due to linker optimization and solvent-facing vector derivatization, contrasting with the [4,5-c] scaffold’s dual JAK1/TYK2 activity .
Table 1: Kinase Inhibitor Comparison
Heterocyclic Amines with Carcinogenic Potential
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A mutagenic compound in cooked food, structurally distinct due to its [4,5-b] ring fusion and amino-phenyl substituent. Unlike 2-cyclopropyl-1-methyl derivatives, PhIP induces colon/mammary carcinomas via DNA adduct formation .
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Contains a fused quinoline system, leading to hepatocarcinogenicity in primates. The extended aromatic system contrasts with the smaller pyridine core of 2-cyclopropyl-1-methyl derivatives .
Key Difference: The absence of amino groups and cyclopropyl substitution in 2-cyclopropyl-1-methyl derivatives likely mitigates carcinogenic risks associated with heterocyclic amines .
Epigenetic Modulators
- I-BET151 (80): Features a 1H-imidazo[4,5-c]quinoline-2(3H)-one core.
- Compound 81 : A γ-carboline-based BRD4 inhibitor with a 3-cyclopropyl-5-methylpyrazole fragment. Despite shared cyclopropyl motifs, its tricyclic core enables superior BRD4(2)-binding compared to imidazo[4,5-c]pyridine derivatives .
Table 2: Physicochemical Comparison
| Property | 2-Cyclopropyl-1-methyl | Triazolo[4,5-c]pyridine | 1-Cyclopropyl-lactam |
|---|---|---|---|
| Aromaticity | High | Moderate (triazole) | Low (lactam) |
| LogD (predicted) | 2.1 | 1.8 | 0.9 |
| Hydrogen-bond donors | 0 | 1 (triazole N-H) | 1 (lactam N-H) |
Biological Activity
2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group and an imidazo[4,5-c]pyridine framework. The imidazo[4,5-c]pyridine moiety is known for its presence in various bioactive compounds, contributing to diverse pharmacological activities.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, suggesting efficacy against various pathogens .
- Kinase Inhibition : Similar compounds within the imidazo[4,5-b]pyridine class have been identified as inhibitors of Src family kinases (SFKs), which are implicated in cancer progression .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators .
The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways associated with disease processes. For instance, it may bind to ATP sites in kinases, altering their activity and downstream signaling .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds. Below is a summary of relevant findings:
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group; imidazo[4,5-c] structure | Antimicrobial; Kinase inhibition |
| 1-Methyl-2-(1-chloroethyl)-imidazo[4,5-b]pyridine | Different substituent at position 2 | Anticancer |
| 2-(2-Chlorobutyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine | Larger alkyl substituent | CNS activity |
This comparison highlights the unique properties of this compound and its potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine, and how are reaction conditions optimized?
The compound is synthesized via cyclization of precursors such as substituted pyridines or aminopyridines. A typical method involves reacting 2-cyclopropyl-3-nitropyridine with methylamine under catalytic conditions (e.g., palladium or copper catalysts) to form the imidazo[4,5-c]pyridine core. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance yield (up to 85%) by accelerating cyclization . Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with reaction monitoring via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves substituent positions and confirms cyclopropane integration. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) and Raman spectroscopy identify functional groups (e.g., C-N stretching at ~1600 cm⁻¹). X-ray crystallography, if feasible, provides definitive bond-length and angle data for the fused imidazo-pyridine system .
Q. How does the cyclopropyl substituent influence the compound’s reactivity compared to other substituents (e.g., phenyl or methyl)?
The cyclopropyl group introduces steric strain and electron-withdrawing effects due to its sp³ hybridization, altering reactivity in electrophilic substitutions. For example, cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic conditions, unlike phenyl groups, which stabilize via resonance. Comparative studies on analogs show cyclopropyl derivatives exhibit higher metabolic stability than methyl-substituted counterparts .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts vibrational modes, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. For example, DFT calculations can correlate HOMO-LUMO gaps (e.g., ~4.5 eV) with experimental UV-Vis spectra (λ_max ~280 nm). These models also simulate reaction pathways, such as cyclopropane ring stability under thermal stress .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
Discrepancies often arise from impurities (e.g., unreacted precursors) or isomer formation. Solutions include:
- Purity validation : HPLC (≥95% purity) and ¹H NMR to detect by-products.
- Isomer identification : LC-MS/MS to distinguish regioisomers (e.g., N1 vs. N3 methylation).
- Biological replication : Dose-response assays (IC₅₀) across multiple cell lines to confirm activity trends .
Q. How do substituent variations (e.g., cyclopropyl vs. trifluoromethyl) impact binding affinity in kinase inhibition assays?
Structure-Activity Relationship (SAR) studies reveal that cyclopropyl enhances hydrophobic interactions in kinase pockets (e.g., EGFR), while trifluoromethyl improves metabolic stability but may reduce solubility. For example, cyclopropyl analogs show 10-fold higher inhibition (IC₅₀ = 50 nM) than methyl derivatives in tyrosine kinase assays. Molecular docking simulations (e.g., AutoDock Vina) validate these interactions .
Q. What methodologies optimize the scalability of this compound synthesis for preclinical studies?
Continuous flow reactors reduce reaction time (from hours to minutes) and improve yield consistency. Catalytic systems (e.g., Pd/C or Ni-based catalysts) lower metal leaching. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Solvent recycling (e.g., THF recovery ≥90%) minimizes waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
